molecular formula C9H14N2O4S B14424415 N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide CAS No. 85888-78-4

N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide

Cat. No.: B14424415
CAS No.: 85888-78-4
M. Wt: 246.29 g/mol
InChI Key: BLLXQYQODMOXJB-UHFFFAOYSA-N
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Description

N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide is a unique organic compound with the molecular formula C11H18N2O6S2. This compound is characterized by the presence of ethenesulfonyl and propanamido groups, which contribute to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide typically involves the reaction of ethenesulfonyl chloride with propanamide derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide involves its interaction with specific molecular targets. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

85888-78-4

Molecular Formula

C9H14N2O4S

Molecular Weight

246.29 g/mol

IUPAC Name

3-ethenylsulfonyl-N-[(prop-2-enoylamino)methyl]propanamide

InChI

InChI=1S/C9H14N2O4S/c1-3-8(12)10-7-11-9(13)5-6-16(14,15)4-2/h3-4H,1-2,5-7H2,(H,10,12)(H,11,13)

InChI Key

BLLXQYQODMOXJB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCNC(=O)CCS(=O)(=O)C=C

Origin of Product

United States

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